molecular formula C14H11BrN2O3S B305603 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone

Katalognummer B305603
Molekulargewicht: 367.22 g/mol
InChI-Schlüssel: ZVXHKVKAIRECNU-KMKOMSMNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. This compound is also known as BMD-1161 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Wirkmechanismus

The mechanism of action of BMD-1161 involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, cancer cell proliferation, and viral replication. The compound has been found to inhibit the activity of COX-2, a key enzyme involved in the inflammatory response. It has also been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), a protein that is involved in cancer cell proliferation. BMD-1161 has also been found to inhibit the replication of various viruses, including HIV-1 and HCV.
Biochemical and Physiological Effects:
BMD-1161 has been found to have various biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines, including TNF-α and IL-6. It has also been found to reduce the levels of reactive oxygen species (ROS), which are implicated in various diseases. BMD-1161 has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMD-1161 has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

BMD-1161 has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. The compound is also stable and can be stored for long periods of time. However, BMD-1161 has some limitations for lab experiments. The compound is insoluble in water, which can make it difficult to administer to animals. Additionally, BMD-1161 has not been extensively studied for its potential toxicity, which could limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the study of BMD-1161. The compound has potential applications in the treatment of various inflammatory and infectious diseases. Future studies could focus on the development of more effective formulations of BMD-1161 that are more soluble in water. Additionally, more studies are needed to determine the potential toxicity of BMD-1161 and its suitability for clinical use. Finally, future studies could focus on the development of new compounds that are based on the structure of BMD-1161 and have improved therapeutic properties.

Synthesemethoden

The synthesis of BMD-1161 involves the reaction of 6-bromo-1,3-benzodioxole-5-carbaldehyde with cyclopropylamine and thiourea in the presence of a catalyst. The reaction results in the formation of 5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone.

Wissenschaftliche Forschungsanwendungen

BMD-1161 has been studied for its potential therapeutic effects in various fields of scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone

Molekularformel

C14H11BrN2O3S

Molekulargewicht

367.22 g/mol

IUPAC-Name

(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-cyclopropyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H11BrN2O3S/c15-9-5-12-11(19-6-20-12)4-7(9)3-10-13(18)17(8-1-2-8)14(21)16-10/h3-5,8H,1-2,6H2,(H,16,21)/b10-3-

InChI-Schlüssel

ZVXHKVKAIRECNU-KMKOMSMNSA-N

Isomerische SMILES

C1CC1N2C(=O)/C(=C/C3=CC4=C(C=C3Br)OCO4)/NC2=S

SMILES

C1CC1N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)NC2=S

Kanonische SMILES

C1CC1N2C(=O)C(=CC3=CC4=C(C=C3Br)OCO4)NC2=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.